1,2-Bis(3,4-dimethylphenyl)ethane
Overview
Description
1,2-Bis(3,4-dimethylphenyl)ethane is an organic compound with the molecular formula C18H22 It is a derivative of ethane where two hydrogen atoms are replaced by 3,4-dimethylphenyl groups
Mechanism of Action
Target of Action
This compound is primarily used in organic chemistry as a reagent
Mode of Action
It is known that this compound can be synthesized effectively by friedel-crafts alkylation of o-xylene with 1,2-dichloroethane (dce) in the presence of lewis acid catalysts . This suggests that it may interact with its targets through similar chemical reactions, potentially acting as a Lewis acid to facilitate various organic reactions.
Pharmacokinetics
Its physical properties such as its boiling point of 125-135 °c and its molecular weight of 238.36728 may influence its pharmacokinetic behavior.
Result of Action
As a reagent in organic chemistry, it is primarily used to facilitate chemical reactions rather than to exert a biological effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3,4-dimethylphenyl)ethane can be synthesized through the Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane in the presence of Lewis acid catalysts such as aluminum chloride, zirconium tetrachloride, or aluminum bromide . The reaction typically occurs under an inert atmosphere of dry nitrogen and is vigorously stirred at elevated temperatures (around 50-80°C) to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and purity. The crude product is usually purified by recrystallization from ethanol or other suitable solvents .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3,4-dimethylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of various functional groups like halides, nitro groups, or sulfonic acids.
Scientific Research Applications
1,2-Bis(3,4-dimethylphenyl)ethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2,3-dimethylphenyl)ethane
- 1,2-Bis(2,4-dimethylphenyl)ethane
- 1,2-Bis(2,4,6-trimethylphenyl)ethane
Uniqueness
1,2-Bis(3,4-dimethylphenyl)ethane is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its chemical reactivity and physical properties. This structural arrangement can lead to different steric and electronic effects compared to its isomers .
Properties
IUPAC Name |
4-[2-(3,4-dimethylphenyl)ethyl]-1,2-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-13-5-7-17(11-15(13)3)9-10-18-8-6-14(2)16(4)12-18/h5-8,11-12H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPBWASVAUDDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074619 | |
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34101-86-5 | |
Record name | 1,2-Bis(3,4-dimethylphenyl)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34101-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis(3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034101865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the optimal reaction temperature for the synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane using ionic liquids?
A: Research indicates that a reaction temperature of 70°C is optimal for the synthesis of this compound when using ionic liquids formed from anhydrous AlCl3 and low-carbon-chain quaternary ammonium salts []. This temperature, combined with a o-xylene to 1,2-dichloroethane molar ratio of 9:1 and a reaction time of 7 hours, led to a 56.7% yield of this compound [].
Q2: Beyond ionic liquids, what other Lewis acid catalysts have been explored for the synthesis of this compound?
A: In addition to ionic liquids, researchers have investigated other Lewis acid catalysts for synthesizing this compound via the Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane. These include zirconium tetrachloride (ZrCl4) and aluminum bromide (AlBr3) []. Further research explored modifying AlCl3 with additives like 2,6-lutidine, 2,6-lutidine-HCl, and tetrabutylammonium bromide ((n-Bu)4NBr) to improve the selectivity towards this compound formation during the alkylation reaction [].
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